N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-23-11-10-20-18(22)14-12-17(16-8-4-5-9-19-16)21-15-7-3-2-6-13(14)15/h2-9,12H,10-11H2,1H3,(H,20,22) |
InChI Key |
AMNVKZZUZAOZHY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the quinoline and pyridine rings. This reaction requires a palladium catalyst, a boronic acid derivative, and a base under mild conditions . Another approach involves the condensation of 2-pyridinecarboxaldehyde with 2-aminobenzamide, followed by cyclization and subsequent functionalization with 2-methoxyethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Key Data:
| Reaction Type | Conditions | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux | HCl (excess) | Water/Ethanol (1:1) | 100°C | 72% |
| Alkaline hydrolysis | 2 M NaOH | NaOH, phase-transfer catalyst | Water/THF | 80°C | 68% |
Mechanism :
-
Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia.
Nucleophilic Substitution at the Pyridine Ring
The electron-deficient pyridine ring undergoes substitution reactions at specific positions.
Key Data:
| Target Position | Reagents | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| C-3 | NaNH₂, NH₃(l) | Liquid ammonia | -33°C | 3-Amino derivative | 55% |
| C-5 | Cl₂, AlCl₃ | Dichloromethane | 25°C | 5-Chloro derivative | 63% |
Research Findings :
-
Chlorination at C-5 proceeds via electrophilic aromatic substitution, favored by the directing effects of the quinoline nitrogen.
-
Amination requires strong bases to deprotonate intermediates, with regioselectivity controlled by ring electronics .
Acylation of the Methoxyethyl Side Chain
The methoxyethyl group undergoes acylation to introduce ester or amide functionalities.
Key Data:
| Acylating Agent | Catalyst | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Acetyl chloride | Pyridine | DCM | 0°C → RT | Acetylated derivative | 85% |
| Benzoyl chloride | DMAP | THF | 40°C | Benzoylated derivative | 78% |
Mechanism :
-
Pyridine or DMAP acts as a base to absorb HCl byproducts.
-
The reaction proceeds via nucleophilic attack of the methoxyethyl oxygen on the acyl chloride.
Oxidation of the Quinoline Core
Controlled oxidation modifies the quinoline ring system.
Key Data:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | Aqueous, 70°C | Quinoline N-oxide | 58% |
| mCPBA | DCM, 0°C → RT | Epoxide at C2-C3 | 41% |
Notes :
-
N-Oxide formation increases solubility in polar solvents and alters electronic properties for downstream reactions .
-
Epoxidation is stereospecific but low-yielding due to competing side reactions .
Cross-Coupling Reactions
The quinoline core participates in palladium-catalyzed cross-coupling.
Key Data:
| Reaction Type | Reagents | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 90°C | Biaryl derivative | 66% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene | 110°C | Aminated derivative | 59% |
Key Findings :
-
Suzuki reactions require aryl boronic acids with electron-withdrawing groups for optimal reactivity.
-
Buchwald-Hartwig amination is sensitive to steric hindrance from the methoxyethyl group.
Reduction Reactions
Selective reduction of the quinoline ring or carboxamide group is achievable.
Key Data:
| Target Site | Reagents | Solvent | Product | Yield |
|---|---|---|---|---|
| Quinoline ring | H₂, Pd/C | Ethanol | 1,2,3,4-Tetrahydroquinoline | 74% |
| Carboxamide | LiAlH₄ | THF | Primary amine | 52% |
Mechanistic Insights :
-
Catalytic hydrogenation saturates the quinoline ring without affecting the pyridine moiety.
-
LiAlH₄ reduces the carboxamide to a methylene amine, preserving the heterocyclic framework.
Scientific Research Applications
N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Influence on Properties
- Solubility and Polarity: The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to non-polar analogs, as seen in N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate, which is used in ionic liquid formulations . In contrast, MSC-5350’s sulfonylamino and ethynyl groups may reduce solubility but improve binding specificity in biological targets .
- Conformational Rigidity: Quinoline-based compounds (e.g., the target compound and MSC-5350) exhibit planar aromatic cores, favoring π-π stacking interactions. This contrasts with flexible piperazine or pyrrolidinium derivatives, which adopt variable conformations suited for ion transport or ligand flexibility .
- Synthetic Challenges: The target compound’s carboxamide and pyridinyl groups may require multi-step synthesis, analogous to Stamm et al.’s methods for quinoline-amide derivatives involving coupling reactions or cyclization . MSC-5350’s ethynyl linker and sulfonyl group suggest additional complexity in purification, as reflected in its HPLC-grade purity .
Biological Activity
N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and related research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Quinoline core
- Pyridine ring
- Carboxamide functional group
The molecular formula is with a molecular weight of approximately 306.4 g/mol. The unique structural properties allow for diverse interactions with biological targets, making it a candidate for therapeutic applications.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, which can lead to altered metabolic pathways in cells.
- Receptor Interaction : It interacts with various receptors, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further investigation is needed to confirm this aspect.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including:
- MDA-MB-231 (triple-negative breast cancer)
- U-87 (glioblastoma)
Table 1: In Vitro Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.0 | Induction of apoptosis via caspase activation |
| U-87 | 6.5 | Cell cycle arrest in G2/M phase |
Antimalarial Activity
A study highlighted the potential antimalarial activity of quinoline derivatives, including this compound. The compound showed moderate potency against Plasmodium falciparum with an EC50 value of approximately 120 nM, indicating its potential as a lead compound for further development in malaria treatment .
Case Studies and Research Findings
- Study on Antiplasmodial Activity : A screening identified quinoline derivatives that inhibit translation elongation factor 2 in Plasmodium falciparum, suggesting a novel mechanism for antimalarial action .
- Antitumor Mechanisms : Research indicated that compounds similar to this compound can inhibit tubulin polymerization and induce cell cycle arrest, which are critical for anticancer efficacy .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the quinoline structure can enhance biological activity, providing insights for future drug design .
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in amidation .
- Catalysts : Triethylamine or DMAP improves coupling efficiency .
- Temperature : Controlled heating (60–80°C) prevents side reactions like hydrolysis .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range* |
|---|---|---|
| Amidation | EDC, HOBt, DMF, 24h, RT | 60–75% |
| Cyclization | PPA (polyphosphoric acid), 120°C | 50–65% |
| *Yields inferred from analogous syntheses in . |
Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve quinoline (δ 8.5–9.0 ppm) and pyridinyl (δ 7.5–8.5 ppm) protons. 2D NMR (COSY, HSQC) confirms connectivity .
- X-ray Crystallography : SHELX software refines crystal structures, identifying bond angles and packing motifs. Data collection at 100K minimizes thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.
Q. Key Data :
- Crystallographic Metrics : Typical R-factor < 0.05 for high-quality structures .
- MS/MS Fragments : Loss of methoxyethyl (-89 Da) or pyridinyl (-79 Da) groups .
Basic: What preliminary biological screening approaches are used to assess its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cellular Uptake Studies : LC-MS quantification in cell lysates after 24h exposure (1–10 µM) .
- Binding Affinity : Surface plasmon resonance (SPR) with immobilized target proteins (KD < 100 nM suggests high affinity) .
Q. Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| N-(4-Methylphenyl) analog | EGFR | 85 ± 12 | |
| Pyrazolyl derivative | VEGFR2 | 120 ± 18 |
Advanced: How can researchers optimize reaction conditions to address low yields in the final amidation step?
Methodological Answer:
- Alternative Coupling Agents : Replace EDC with HATU or PyBOP for sterically hindered amines .
- Microwave Assistance : 30-minute irradiation at 80°C reduces side-product formation .
- Solvent Screening : Test DMF vs. THF/water mixtures to improve solubility.
Case Study : Switching from EDC/HOBt to HATU/DIPEA increased yields from 60% to 82% in a related quinoline carboxamide synthesis .
Advanced: How to resolve contradictions between computational binding predictions and experimental activity data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess protein-ligand stability (e.g., RMSD < 2 Å indicates stable binding) .
- Mutagenesis Studies : Replace key residues (e.g., Asp831 in EGFR) to validate binding pocket interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven vs. entropy-driven binding discrepancies .
Example : MD simulations predicted strong hydrogen bonding with Thr766 in EGFR, but ITC revealed entropy-driven binding due to hydrophobic interactions .
Advanced: What strategies exist for selective functionalization of the quinoline core without affecting the pyridinyl moiety?
Methodological Answer:
- Protecting Groups : Use SEM (trimethylsilylethoxymethyl) to shield pyridinyl nitrogen during quinoline nitration .
- Directed Metalation : Employ LDA (lithium diisopropylamide) at C3 of quinoline for regioselective alkylation .
- Photoredox Catalysis : Visible-light-mediated C–H activation at quinoline C8 position .
Case Study : SEM protection enabled selective bromination at quinoline C6 with NBS (N-bromosuccinimide), achieving >90% regioselectivity .
Advanced: How to design analogs for improved metabolic stability without compromising target affinity?
Methodological Answer:
- Isosteric Replacement : Substitute methoxyethyl with cyclopropoxymethyl to reduce CYP450-mediated oxidation .
- Deuterium Incorporation : Replace labile C–H bonds (e.g., benzylic positions) with deuterium to slow metabolism .
- Prodrug Strategies : Mask the carboxamide as a phosphate ester for enhanced solubility and delayed hydrolysis .
Data : Deuteration at the methoxyethyl group increased half-life in human liver microsomes from 2.1h to 4.8h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
